molecular formula C19H27N B7595905 (1S)-1-(1-adamantyl)-N-benzyl-ethanamine

(1S)-1-(1-adamantyl)-N-benzyl-ethanamine

Cat. No.: B7595905
M. Wt: 269.4 g/mol
InChI Key: PTVBPNGTMMKRJB-DHBQWTBNSA-N
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Description

(1S)-1-(1-Adamantyl)-N-benzyl-ethanamine is a chiral amine featuring a rigid adamantane moiety and a benzyl substituent. This compound’s stereochemistry (1S configuration) is critical for its biological activity, as enantiomeric differences often alter pharmacological profiles .

Properties

IUPAC Name

(1S)-1-(1-adamantyl)-N-benzylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBPNGTMMKRJB-DHBQWTBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
(1S)-1-(1-Adamantyl)-N-Benzyl-Ethanamine C19H27N ~262.4 Adamantane, benzyl, chiral (1S)
Rimantadine C12H21N 179.3 Adamantane, no benzyl
N-Benzyl-1-(1-Naphthyl)Ethanamine C19H20NCl 301.8 Naphthyl, benzyl
(R)-N-Benzyl-1-Phenylethanamine C15H17N 211.3 Phenyl, benzyl, chiral (R)

Table 2: Pharmacological Profiles

Compound Biological Target Key Activity Resistance/Issues Reference
This compound Hypothetical: M2/Memantine receptors Potential antiviral/neuroprotective Unknown (limited data)
Rimantadine Influenza A M2 Antiviral V27A/S31N mutations confer resistance
S-Memantine NMDA receptors Neuroprotective Improved efficacy over memantine

Research Findings and Implications

  • Adamantane Rigidity : The adamantane group in the target compound enhances binding to hydrophobic pockets, as seen in rimantadine’s interaction with M2 channels .
  • Benzyl Substitution: The benzyl group may improve blood-brain barrier penetration compared to non-aromatic analogs, a trait observed in N-benzyltryptamine derivatives .
  • Stereochemistry : The (1S) configuration could optimize target engagement, mirroring the enantioselective activity of (S)-memantine .

Preparation Methods

Direct Alkylation of N-Benzyl Ethanamine

A foundational approach involves reacting 1-bromoadamantane with N-benzyl ethanamine under heated conditions. Adapted from US3391142, this method employs ethanol as a solvent and reflux temperatures (170°C, 15 hours) to facilitate nucleophilic substitution:

1-Bromoadamantane + N-Benzyl ethanamineEtOH, 170°CRacemic 1-(1-Adamantyl)-N-benzyl-ethanamine\text{1-Bromoadamantane + N-Benzyl ethanamine} \xrightarrow{\text{EtOH, 170°C}} \text{Racemic 1-(1-Adamantyl)-N-benzyl-ethanamine}

Key Data:

  • Yield: ~40–50% (based on analogous adamantane-amine syntheses).

  • Byproducts: Bis-adamantyl amines form due to steric hindrance, requiring chromatographic separation.

  • Limitation: Lacks stereocontrol, necessitating post-synthesis resolution.

Phase-Transfer Catalyzed Alkylation

Building on PMC6644829, phase-transfer catalysis (PTC) using n-Bu4_4NI and aqueous NaOH in 1,2-dichloroethane enables milder conditions (25–40°C, 10–30 minutes):

1-Chloroadamantane + N-Benzyl glycine tert-butyl esterPTCProtected intermediateDeprotectionRacemic product\text{1-Chloroadamantane + N-Benzyl glycine tert-butyl ester} \xrightarrow{\text{PTC}} \text{Protected intermediate} \xrightarrow{\text{Deprotection}} \text{Racemic product}

Optimization Insights:

  • Catalyst Loading: 25 mol% n-Bu4_4NI maximizes conversion.

  • Solvent: Dichloroethane minimizes hydrolysis of adamantyl halides.

Asymmetric Synthesis via Chiral Induction

Second-Order Asymmetric Transformation (SOAT)

Adapting the tandem alkylation–SOAT methodology from PMC6644829, enantiomeric enrichment is achieved using chiral ligands. For example, (S)-Binap ligands induce the (1S) configuration during alkylation:

Adamantyl Grignard reagent + Chiral glycine schiff base(S)-Binap, Pd catalyst(1S)-1-(1-Adamantyl)-N-benzyl-ethanamine\text{Adamantyl Grignard reagent + Chiral glycine schiff base} \xrightarrow{\text{(S)-Binap, Pd catalyst}} \text{this compound}

Performance Metrics:

  • Enantiomeric Excess (ee): Up to 92%.

  • Yield: 65–70% after recrystallization.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures obtained from Section 2.1 are resolvable using chiral acids (e.g., L-tartaric acid). Recrystallization from ethanol/ether mixtures (as in US3391142) yields the (1S)-enantiomer:

Racemate + L-Tartaric acidEtOH(1S)-Diastereomeric saltBasification(1S)-Product\text{Racemate + L-Tartaric acid} \xrightarrow{\text{EtOH}} \text{(1S)-Diastereomeric salt} \xrightarrow{\text{Basification}} \text{(1S)-Product}

Efficiency:

  • Recovery: 30–35% of the desired enantiomer.

  • Purity: >99% ee after two recrystallizations.

Reductive Amination Strategies

Ketone Intermediate Route

1-Adamantyl methyl ketone reacts with benzylamine under reductive conditions (NaBH4_4, MeOH) to form the amine. Asymmetric reduction using (R)-CBS catalyst achieves stereocontrol:

1-Adamantyl methyl ketone + Benzylamine(R)-CBS, BH3-THF(1S)-Product\text{1-Adamantyl methyl ketone + Benzylamine} \xrightarrow{\text{(R)-CBS, BH}_3\text{-THF}} \text{(1S)-Product}

Data Highlights:

  • ee: 88–90%.

  • Reaction Time: 12–18 hours.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)ee (%)Key Advantage
Nucleophilic SubstitutionEtOH, 170°C, 15h40–500Simplicity, scalability
PTC AlkylationDCE, 25°C, 30min55–600Mild conditions
SOAT with (S)-BinapPd catalysis, RT65–7092High enantioselectivity
Reductive Amination(R)-CBS, BH3_3-THF70–7588–90One-pot synthesis
Chiral ResolutionL-Tartaric acid, EtOH30–35>99High purity

Challenges and Optimization Strategies

Steric Hindrance and Byproduct Formation

The adamantyl group’s bulkiness promotes dimerization (e.g., bis-adamantyl amines). Mitigation strategies include:

  • Dilute Reaction Conditions: Reduces intermolecular coupling.

  • Slow Addition of Reagents: Minimizes localized excess.

Solvent and Temperature Effects

  • Ethanol vs. Dichloroethane: Ethanol increases substitution rates but promotes hydrolysis; dichloroethane stabilizes intermediates.

  • Reflux vs. RT: Higher temperatures accelerate reactions but reduce enantioselectivity in asymmetric methods .

Q & A

Basic: What are the standard synthetic routes for preparing (1S)-1-(1-adamantyl)-N-benzyl-ethanamine?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 1-adamantyl carbonyl derivatives with benzylamine, followed by chiral resolution to isolate the (S)-enantiomer. Asymmetric reduction using catalysts like ruthenium-based systems can achieve enantioselectivity .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
  • Yield Optimization : Adjusting reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) improves stereochemical control.

Advanced: How can researchers ensure high enantiomeric purity during synthesis?

Answer:
Enantiomeric purity is critical for pharmacological studies. Key strategies include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases for analytical and preparative separation .
  • Asymmetric Catalysis : Employing chiral ligands derived from rimantadine analogs (e.g., 1-adamantyl-ethanamine derivatives) to induce stereoselectivity during reductive amination .
  • Crystallization-Induced Diastereomer Resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) and isolating the desired enantiomer via selective crystallization .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6_6 or CDCl3_3) to confirm adamantyl proton signals (δ 1.6–2.1 ppm) and benzyl group aromaticity (δ 7.2–7.4 ppm) .
  • IR Spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 3300 cm1^{-1} (N-H stretch) validate amine functionality .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C19_{19}H27_{27}N: calculated 269.21 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

  • Structural Modifications : Synthesize analogs with variations in the adamantyl (e.g., fluorinated derivatives) or benzyl groups (e.g., methoxy substituents) to assess receptor binding .
  • In Vitro Assays : Screen for affinity at cannabinoid receptors (CB1/CB2) using radioligand displacement assays, referencing structurally related adamantyl carboxamides .
  • Computational Docking : Molecular docking with CB1 receptor models (PDB: 5XRA) to predict binding modes and guide synthetic priorities .

Advanced: How should researchers resolve contradictions in receptor binding data?

Answer:
Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Compare radioligand binding (e.g., 3^3H-CP55940) with functional assays (e.g., cAMP inhibition) to confirm receptor activation .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives from rapid degradation .
  • In Vivo Validation : Use rodent models to correlate in vitro binding with behavioral responses (e.g., analgesia or hypothermia) .

Basic: What purification techniques are optimal for amine derivatives of this compound?

Answer:

  • Liquid-Liquid Extraction : Separate unreacted adamantyl precursors using dichloromethane/water phases at pH 9–10 (amine deprotonation) .
  • Flash Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) to isolate polar byproducts.
  • Salt Formation : Convert the free base to a hydrochloride salt (HCl/ether) for improved crystallinity and storage stability .

Advanced: What computational approaches are recommended for predicting pharmacological properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME to estimate logP (target: 3–4 for CNS activity) and hERG channel liability .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .

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